molecular formula C17H17NO2 B5765118 (E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one

(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one

Cat. No.: B5765118
M. Wt: 267.32 g/mol
InChI Key: OMAXHCGCBMVNNM-JLHYYAGUSA-N
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Description

(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction between 3-hydroxyaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The anilino group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyanilino group can form hydrogen bonds with target proteins, while the enone moiety can participate in Michael addition reactions, leading to covalent modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but lacks the anilino group.

    (E)-3-(3-methoxyanilino)-1-(4-methylphenyl)but-2-en-1-one: Similar structure with a methoxy group instead of a hydroxy group.

    (E)-3-(3-hydroxyanilino)-1-phenylbut-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one is unique due to the presence of both the hydroxyanilino and methylphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-6-8-14(9-7-12)17(20)10-13(2)18-15-4-3-5-16(19)11-15/h3-11,18-19H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAXHCGCBMVNNM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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